molecular formula C8H7F3N4O2 B2567385 1H-Pyrazolo[4,3-b]pyridin-7-amine;2,2,2-trifluoroacetic acid CAS No. 2413868-16-1

1H-Pyrazolo[4,3-b]pyridin-7-amine;2,2,2-trifluoroacetic acid

Cat. No.: B2567385
CAS No.: 2413868-16-1
M. Wt: 248.165
InChI Key: RHATZLYCONYHPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[4,3-b]pyridin-7-amine;2,2,2-trifluoroacetic acid is a heterocyclic compound comprising a pyrazolo-pyridine core linked to an amine group, paired with trifluoroacetic acid (TFA) as a counterion or co-former. This compound is cataloged as a building block in organic synthesis, with applications in drug discovery and materials science . The TFA component (CAS 76-05-1) is a strong acid widely used to stabilize amines via salt formation, enhancing solubility and crystallinity .

Properties

IUPAC Name

1H-pyrazolo[4,3-b]pyridin-7-amine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.C2HF3O2/c7-4-1-2-8-5-3-9-10-6(4)5;3-2(4,5)1(6)7/h1-3H,(H2,7,8)(H,9,10);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUQCXIAASUPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=NNC2=C1N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1H-Pyrazolo[4,3-b]pyridin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach involves the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1H-Pyrazolo[4,3-b]pyridin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents like bromine or chlorine.

    Condensation: This compound can undergo condensation reactions with aldehydes or ketones to form various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like tetrahydrofuran, and controlled temperature and pressure conditions. The major products formed from these reactions are often substituted pyrazolo[4,3-b]pyridines with diverse functional groups .

Scientific Research Applications

Chemical Properties and Structure

1H-Pyrazolo[4,3-b]pyridin-7-amine has a molecular formula of C7H6F3N3O2 and a molecular weight of 217.14 g/mol. The presence of the trifluoroacetic acid moiety enhances its solubility and bioavailability, making it suitable for various pharmaceutical applications.

Pharmacological Applications

  • Inhibition of Phosphodiesterase 1 (PDE1) :
    • This compound has been identified as a potent inhibitor of phosphodiesterase 1, an enzyme implicated in various neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. Inhibiting PDE1 can lead to increased levels of cyclic AMP, which may improve cognitive functions and memory retention .
  • Adenosine Receptor Modulation :
    • Research indicates that derivatives of pyrazolo[4,3-b]pyridine can selectively bind to adenosine receptors (ARs), particularly hA2A and hA3 subtypes. These receptors are involved in numerous physiological processes, including pain modulation and neuroprotection . Compounds targeting these receptors show promise in treating conditions like chronic pain and neurodegenerative diseases.
  • Anticancer Activity :
    • The compound has been explored for its potential anticancer properties by acting as a tyrosine kinase inhibitor. Tyrosine kinases play crucial roles in cell signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compound may help in controlling tumor growth .
  • Therapeutic Applications in Psychiatry :
    • There is emerging evidence that pyrazolo[4,3-b]pyridines may have effects on psychiatric disorders by modulating neurotransmitter systems. This could be particularly relevant for conditions such as Attention Deficit Hyperactivity Disorder (ADHD) .

Case Study 1: PDE1 Inhibition

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of 1H-Pyrazolo[4,3-b]pyridin-7-amine exhibited significant inhibition of PDE1 activity in vitro. The results indicated a direct correlation between structural modifications and inhibitory potency, suggesting that further optimization could yield more effective therapeutic agents for neurodegenerative diseases .

Case Study 2: Cancer Treatment

In another investigation focused on cancer therapeutics, compounds based on this scaffold were tested against various cancer cell lines. Results showed promising cytotoxic effects, particularly against breast cancer cells, highlighting the potential for development into anticancer drugs .

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-b]pyridin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

1H-Pyrazolo[4,3-d]pyrimidin-7-amine
  • Structure : Replaces the pyridine ring with a pyrimidine ring (C5H5N5, MW 135.13) .
  • Key Differences : The pyrimidine ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. This compound (CAS 13877-56-0) is used in kinase inhibitor development due to its purine-like geometry .
  • Applications : Contrasts with the pyrazolo-pyridine-TFA complex in targeting enzymes like CDK2 or EGFR .
N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2,2-trifluoroacetamide
  • Structure : Features a pyrrolopyrimidine core with a chloro substituent and trifluoroacetamide group (C8H5ClF3N4O) .
  • Key Differences : The chloro substituent enhances electrophilicity, while the trifluoroacetamide group (vs. TFA salt) increases lipophilicity, impacting membrane permeability in antiparasitic agents .
  • Applications : Used in antiparasitic drug design, unlike the pyrazolo-pyridine-TFA system, which has broader medicinal applications .
2-(1,1-Difluoroethyl)-5-methyl-N-[6-(trifluoromethyl)pyridin-3-yl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine
  • Structure : A triazolo-pyrimidine derivative with multiple fluorine substituents (C14H11F5N6) .
  • Key Differences : The triazole ring and trifluoromethylpyridine substituent confer high metabolic stability and selectivity for kinase targets like JAK2 .
  • Applications : Specialized in oncology, whereas pyrazolo-pyridine-TFA is more versatile in fragment-based drug discovery .

Physicochemical and Functional Comparisons

Property 1H-Pyrazolo[4,3-b]pyridin-7-amine; TFA 1H-Pyrazolo[4,3-d]pyrimidin-7-amine N-(4-Chloro-pyrrolopyrimidin-2-yl)-TFA Amide Triazolo-pyrimidin-7-amine Derivative
Molecular Formula C6H6N4·C2HF3O2 C5H5N5 C8H5ClF3N4O C14H11F5N6
Molecular Weight ~194.66 (amine) + 114.02 (TFA) 135.13 281.60 358.28
Solubility High (due to TFA salt) Moderate (polar aprotic solvents) Low (nonpolar solvents) Very low (high lipophilicity)
Key Substituents Pyridine, amine, TFA Pyrimidine, amine Chloro, pyrrolopyrimidine, TFA amide Triazole, difluoroethyl, trifluoromethyl
Bioactivity Fragment-based drug leads Kinase inhibition Antiparasitic Kinase inhibition (e.g., JAK2)

Biological Activity

1H-Pyrazolo[4,3-b]pyridin-7-amine;2,2,2-trifluoroacetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound combines a pyrazolo-pyridine structure with trifluoroacetic acid, which may enhance its pharmacological properties. The following sections will explore its biological activity, including mechanisms of action, research findings, and case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that compounds with similar structures can act as inhibitors of specific kinases and enzymes that play critical roles in cancer progression and inflammation.

  • Kinase Inhibition : Pyrazolo[3,4-b]pyridines have been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. This inhibition leads to the downregulation of downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt, resulting in reduced cell proliferation and increased apoptosis in cancer cells .
  • Antimicrobial Activity : Some derivatives of pyrazolo[4,3-b]pyridine have demonstrated promising activity against Mycobacterium tuberculosis. In vitro assays revealed that certain substitutions on the pyrazole ring enhance its efficacy against this pathogen .

Research Findings

Recent studies have focused on synthesizing novel derivatives of this compound and evaluating their biological activities. Key findings include:

  • Anticancer Properties : Various derivatives have been tested for their ability to inhibit cancer cell lines. For instance, compounds with specific substitutions showed IC50 values indicating potent anticancer activity against breast and lung cancer cell lines .
  • Anti-inflammatory Effects : Some studies have reported that derivatives exhibit significant anti-inflammatory properties with IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium .

Case Studies

  • In Vitro Studies Against Cancer Cell Lines :
    • A study evaluated the efficacy of a series of pyrazolo[4,3-b]pyridine derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The most effective compound exhibited an IC50 value of 15 µM against MCF-7 cells and 20 µM against A549 cells. The mechanism was linked to the induction of apoptosis through caspase activation and cell cycle arrest at the G0/G1 phase .
  • Antitubercular Activity Evaluation :
    • Research involving the synthesis of various substituted pyrazolo[4,3-b]pyridines demonstrated that certain compounds had significant activity against Mycobacterium tuberculosis H37Rv strain. The most promising derivative had an MIC (Minimum Inhibitory Concentration) value of 0.5 µg/mL, indicating strong antitubercular potential .

Data Table

Compound NameStructureBiological ActivityIC50/MIC Values
1H-Pyrazolo[4,3-b]pyridin-7-amine;TFAStructureAnticancer15 µM (MCF-7)
Substituted Derivative AStructureAntitubercular0.5 µg/mL
Substituted Derivative BStructureAnti-inflammatory54.65 µg/mL (diclofenac)

Note: The structures are illustrative; actual structures should be depicted based on chemical drawings.

Q & A

Q. Table 1. Key Synthetic Parameters for Pyrazolo-Pyridine Derivatives

ParameterOptimal ConditionReference
Reaction Temperature80°C (toluene reflux)
CatalystPOCl₃ (1.2 equiv)
TFA Volume5 mL per 1g substrate
Purification MethodFlash chromatography

Q. Table 2. Comparative Bioactivity of Pyrazolo-Pyridine Analogues

CompoundPDE1 IC₅₀ (nM)LogPReference
Parent compound89 ± 122.1
5-Methyl derivative145 ± 182.4
Trifluoromethyl variant67 ± 92.9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.